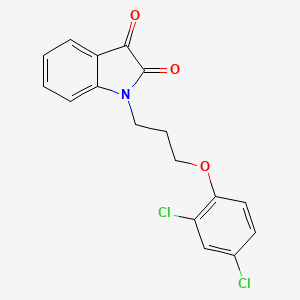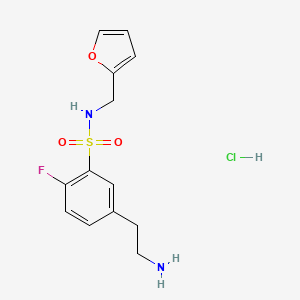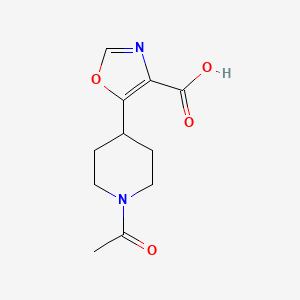
1-(3-(2,4-Dichlorophenoxy)propyl)indoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of indoline-2,3-dione derivatives has been the focus of much research due to their presence in a wide array of bioactive molecules . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions . The synthesized compounds were then purified using a methodology as green as possible .Chemical Reactions Analysis
While specific chemical reactions involving 1-(3-(2,4-Dichlorophenoxy)propyl)indoline-2,3-dione are not available in the retrieved sources, indoline-2,3-dione derivatives have been synthesized using simple heating and relatively quick solventless reactions .Scientific Research Applications
Pharmaceutical Applications
Indole derivatives: , such as 1-(3-(2,4-Dichlorophenoxy)propyl)indoline-2,3-dione, are known for their broad biological activities . They have been explored for various therapeutic uses due to their ability to bind with high affinity to multiple receptors . These compounds have shown potential in the development of treatments for diseases due to their antiviral , anti-inflammatory , anticancer , and antimicrobial properties .
Agricultural Chemistry
In agriculture, indole derivatives play a significant role as plant growth regulators . Compounds like Indole-3-acetic acid are crucial for plant development and are synthesized from tryptophan derivatives, which are structurally related to our compound of interest . Researchers are investigating the use of such indole-based compounds to enhance crop yield and stress resistance.
Material Science
N-isoindoline-1,3-dione: heterocycles, which share a similar core structure with our compound, are utilized in the synthesis of dyes , colorants , and polymer additives . Their unique chemical properties make them suitable for creating photochromic materials that change color in response to light, which has applications in smart windows and sunglasses.
Biochemistry
In biochemistry, the reactivity of indole derivatives allows for their use in enzyme inhibition studies . They can mimic the structure of natural substrates or bind to active sites, providing insights into enzyme mechanisms and pathways . This is particularly useful in the study of diseases at the molecular level and in drug discovery.
Environmental Science
Indole derivatives are also being studied for their environmental applications . Due to their biological activity, they could potentially be used to degrade pollutants or as bioindicators for environmental monitoring . Their interactions with various environmental factors are an area of active research.
Analytical Chemistry
In analytical chemistry, the compound’s derivatives can be used as analytical reagents for the detection and quantification of various biological and chemical substances . Their reactivity and ability to form complexes with metals and other compounds make them valuable tools in the development of new analytical methods.
properties
IUPAC Name |
1-[3-(2,4-dichlorophenoxy)propyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3/c18-11-6-7-15(13(19)10-11)23-9-3-8-20-14-5-2-1-4-12(14)16(21)17(20)22/h1-2,4-7,10H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVRDNZGLUYMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCCOC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1s,3s)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2793677.png)
![N-(2-methoxyphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2793680.png)





![2-Chloro-N-(5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl)propanamide](/img/structure/B2793690.png)
![2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-1,3-oxazol-5-amine](/img/structure/B2793691.png)
![3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2793693.png)


